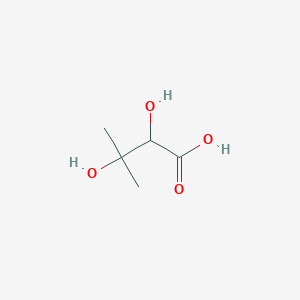

2,3-Dihydroxy-3-methylbutanoic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von NSC 181496 kann durch verschiedene chemische Reaktionen erreicht werden. Ein übliches Verfahren umfasst die Hydroxylierung von Isovaleriansäurederivaten. Dieser Prozess erfordert typischerweise die Verwendung starker Oxidationsmittel und spezifischer Katalysatoren, um die selektive Addition von Hydroxylgruppen an den gewünschten Positionen zu gewährleisten .

Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von NSC 181496 großtechnische Hydroxylierungsreaktionen unter Verwendung von Durchflussreaktoren umfassen. Diese Reaktoren ermöglichen eine präzise Kontrolle der Reaktionsbedingungen wie Temperatur, Druck und Reaktantenkonzentrationen, wodurch hohe Ausbeuten und Reinheit des Endprodukts gewährleistet werden .

Analyse Chemischer Reaktionen

Reaktionstypen: NSC 181496 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann weiter oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Hydroxylgruppen in Wasserstoffatome umwandeln und Isovaleriansäure bilden.

Substitution: Die Hydroxylgruppen können durch andere funktionelle Gruppen wie Halogene oder Alkylgruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Halogenierungsreaktionen verwenden häufig Reagenzien wie Thionylchlorid oder Phosphortribromid.

Hauptprodukte:

Oxidation: Bildung von 2,3-Diketobutansäure.

Reduktion: Bildung von Isovaleriansäure.

Substitution: Bildung von 2,3-Dihalogen-3-methylbutansäure.

Wissenschaftliche Forschungsanwendungen

Introduction to 2,3-Dihydroxy-3-methylbutanoic Acid

This compound (also known as α,β-dihydroxyisovaleric acid) is an important organic compound that serves as an intermediate in the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. This compound plays a critical role in various metabolic pathways and has garnered attention for its potential applications in biochemistry and medicine.

Role in Amino Acid Biosynthesis

This compound is synthesized from 3-hydroxy-3-methyl-2-oxobutanoic acid through the action of the enzyme ketol-acid reductoisomerase. It is then converted into 2-oxoisovalerate via dihydroxy-acid dehydratase. This process is part of the superpathway of leucine, valine, and isoleucine biosynthesis, which is essential for protein synthesis and various physiological functions in organisms .

Biochemical Reactions

The compound undergoes several biochemical transformations:

- Synthesis :

- From 3-hydroxy-3-methyl-2-oxobutanoic acid.

- Enzymatic conversion by ketol-acid reductoisomerase (EC 1.1.1.86).

- Dehydration :

- Catalyzed by dihydroxy-acid dehydratase (EC 4.2.1.9) to yield 2-oxoisovalerate.

These reactions demonstrate its pivotal role in metabolic pathways related to amino acids .

Biochemical Studies

Research has highlighted the significance of this compound in studying metabolic disorders related to amino acid metabolism. Its role as an intermediate allows scientists to explore pathways that may lead to therapeutic targets for conditions such as maple syrup urine disease (MSUD), a metabolic disorder caused by the deficiency of enzymes involved in BCAA metabolism .

Pharmaceutical Development

The compound has potential applications in drug development due to its involvement in metabolic pathways. By understanding how it functions within these pathways, researchers can design drugs that target specific enzymes or processes for conditions linked to amino acid metabolism .

Microbial Production

Recent studies have explored the microbial synthesis of this compound using engineered microorganisms. This biotechnological approach opens avenues for sustainable production methods that could replace traditional chemical synthesis, reducing environmental impact and improving efficiency .

Wirkmechanismus

The mechanism of action of NSC 181496 involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the compound allow it to form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

2,3-Dihydroxybutanoic acid: Similar in structure but lacks the methyl group at position 3.

2,3-Dihydroxy-3-ethylbutanoic acid: Similar but has an ethyl group instead of a methyl group at position 3.

Uniqueness: NSC 181496 is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two hydroxyl groups and a methyl group at specific positions allows for unique interactions with biological molecules and makes it a valuable compound in various research applications .

Biologische Aktivität

2,3-Dihydroxy-3-methylbutanoic acid (also known as (R)-2,3-dihydroxy-isovalerate) is a hydroxy fatty acid that plays a significant role in various metabolic pathways, particularly in the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. This compound has garnered attention for its potential biological activities and implications in metabolic disorders.

- Chemical Formula : CHO

- Molecular Weight : 133.12 g/mol

- IUPAC Name : (2R)-2,3-dihydroxy-3-methylbutanoate

- CAS Number : Not available

Metabolic Role

This compound is an intermediate in the biosynthesis of branched-chain amino acids. It is generated from 3-hydroxy-3-methyl-2-oxobutanoic acid through the action of the enzyme ketol-acid reductoisomerase (EC 1.1.1.86), and subsequently converted to 2-oxoisovalerate via dihydroxy-acid dehydratase (EC 4.2.1.9) . This pathway is crucial for maintaining amino acid homeostasis and energy metabolism in various organisms.

Antioxidant Properties

Recent studies have indicated that compounds similar to this compound possess potent antioxidant properties. These properties are vital for mitigating oxidative stress, which is implicated in various diseases including cardiovascular diseases and neurodegenerative disorders .

Clinical Case Studies

A notable case study involved two patients diagnosed with short-chain enoyl-CoA hydratase deficiency (SCEH). Urine metabolic examinations revealed increased levels of 2,3-dihydroxy-2-methylbutyric acid, a related compound, which served as a diagnostic marker for the condition. The patients were treated with a valine-restricted diet and N-acetylcysteine supplementation, leading to improved clinical outcomes .

Table: Summary of Biological Activities

Additional Findings

Research has shown that alterations in the levels of branched-chain amino acids and their metabolites are associated with various metabolic disorders. For instance, altered levels of these compounds have been correlated with the severity of conditions like obesity and insulin resistance .

Eigenschaften

IUPAC Name |

2,3-dihydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEYKUFKXGDTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292206 | |

| Record name | 2,3-Dihydroxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1756-18-9 | |

| Record name | 2,3-Dihydroxy-3-methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1756-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,beta-Dihydroxyisovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001756189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1756-18-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydroxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxy-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.